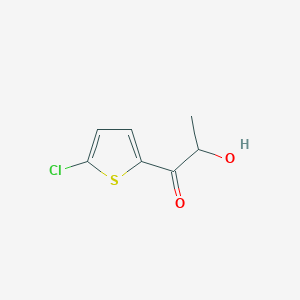
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one, also known as CTPH, is a small molecule that has found various applications in scientific research. CTPH has been used as a photoinitiator in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in several biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Anticancer Agent Development
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one and its derivatives have been explored for their potential as anticancer agents. Zhang et al. (2005) identified a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This compound was found to arrest T47D cells in the G(1) phase, followed by induction of apoptosis, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Crystal Structure Analysis
The crystal structures of various chalcones, including 1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one, have been studied for their properties. Girisha et al. (2016) analyzed molecules of this compound and found them linked into simple hydrogen-bonded chains, providing insights into their structural characteristics (Girisha et al., 2016).
Antimicrobial Studies
Prabhudeva et al. (2017) synthesized 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and conducted antimicrobial studies. The compound's structure was confirmed through spectral and single crystal X-ray diffraction studies, indicating its potential for antimicrobial applications (Prabhudeva et al., 2017).
Nonlinear Optical Properties
A study by Prabhu et al. (2013) on 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP) revealed its nonlinear optical properties. The study included functional group identification, mechanical property analysis, and dielectric properties determination, highlighting its potential in optical applications (Prabhu et al., 2013).
Co-Crystal Formation
Al-Refai et al. (2020) reported the unexpected formation of a co-crystal containing 1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and its tautomer, contributing to the understanding of crystal formation and stability (Al-Refai et al., 2020).
Friedel-Crafts Type Reaction
Sone et al. (1986) explored a novel Friedel-Crafts type reaction involving 2-Chlorothiophene with active aromatic compounds, yielding various derivatives, highlighting synthetic pathways and chemical reactivity (Sone et al., 1986).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJMVBYCJZWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



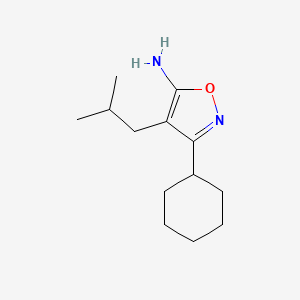
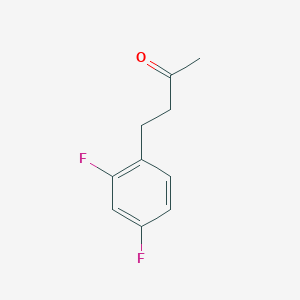
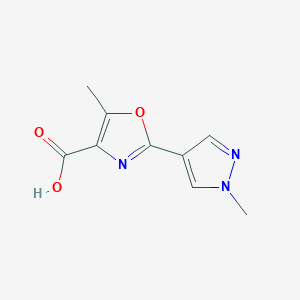
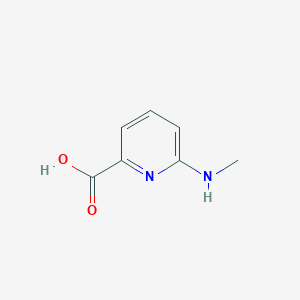
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
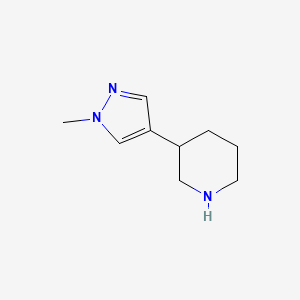
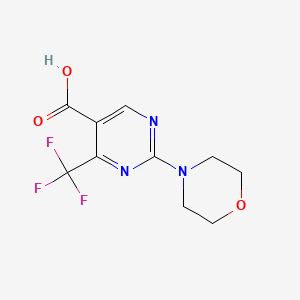
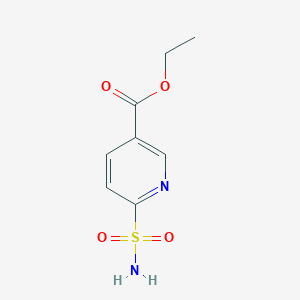
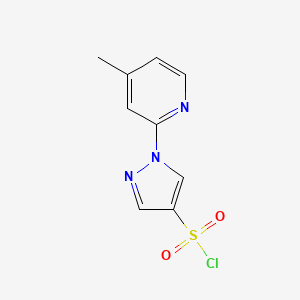
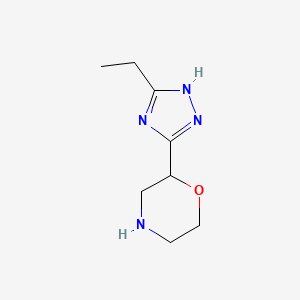
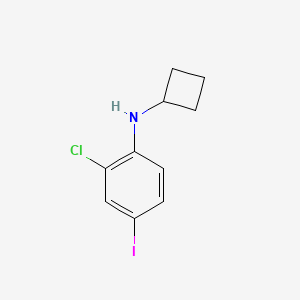
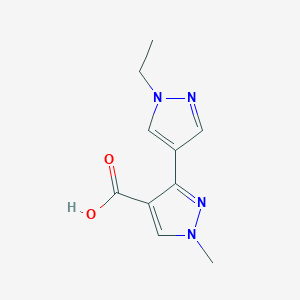
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)